molecular formula C20H19N3O3 B2725539 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 853632-60-7

5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2725539
CAS RN: 853632-60-7
M. Wt: 349.39
InChI Key: AAHKKNNZVGVTPY-UHFFFAOYSA-N
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Description

5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPO and is a derivative of oxadiazole, a class of organic compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of cell death in cancer cells. MPPO has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
MPPO has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, and binding to metal ions. MPPO has also been shown to exhibit excellent thermal stability, making it a potential candidate for use in high-performance materials.

Advantages and Limitations for Lab Experiments

MPPO has several advantages for use in laboratory experiments, including its potent antitumor activity, fluorescent properties, and thermal stability. However, one limitation of MPPO is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MPPO, including:
1. Further studies on the mechanism of action of MPPO in cancer cells.
2. Development of new synthetic methods for MPPO to improve yield and purity.
3. Investigation of the use of MPPO as a fluorescent probe for detecting metal ions in biological samples.
4. Exploration of the potential use of MPPO in high-performance materials.
5. Investigation of the use of MPPO in combination with other anticancer agents to improve efficacy.
In conclusion, 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Further research is needed to fully understand the mechanism of action of MPPO and to explore its potential uses in these fields.

Synthesis Methods

The synthesis of MPPO involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine and sodium hydride in dimethylformamide. The resulting product is then reacted with phenylhydrazine to yield the final product, 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole. The synthesis of MPPO has been optimized to yield high purity and yield.

Scientific Research Applications

MPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPPO has been found to exhibit potent antitumor activity against various cancer cell lines. MPPO has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In material science, MPPO has been shown to exhibit excellent thermal stability, making it a potential candidate for use in high-performance materials.

properties

IUPAC Name

(3-methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-16-10-5-9-15(13-16)20(24)23-12-6-11-17(23)19-21-18(22-26-19)14-7-3-2-4-8-14/h2-5,7-10,13,17H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHKKNNZVGVTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone

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